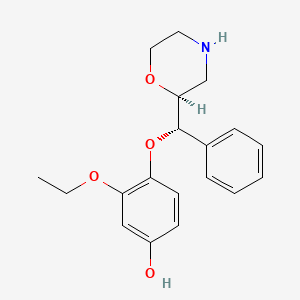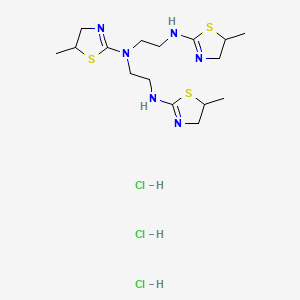
Unii-F92Z3RN37G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.
Industrial Production Methods
Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
PF-06843195 phosphate ester undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
PF-06843195 phosphate ester has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.
Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.
Wirkmechanismus
PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpelisib (BYL719): Another PI3Kα inhibitor used in cancer treatment.
Buparlisib (BKM120): A pan-PI3K inhibitor with broader activity across PI3K isoforms.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
PF-06843195 phosphate ester is unique due to its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Eigenschaften
CAS-Nummer |
2067281-52-9 |
|---|---|
Molekularformel |
C20H26F3N8O7P |
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1 |
InChI-Schlüssel |
UCGFIRPRWMWKQG-FQEVSTJZSA-N |
Isomerische SMILES |
C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Kanonische SMILES |
C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



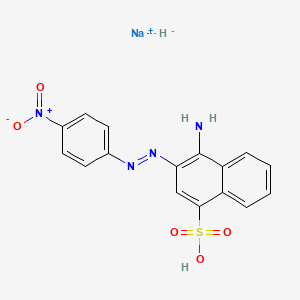

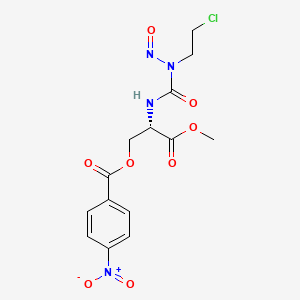
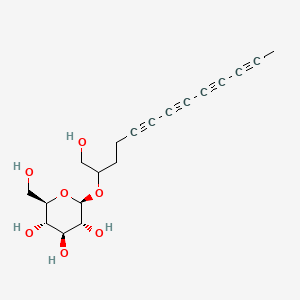

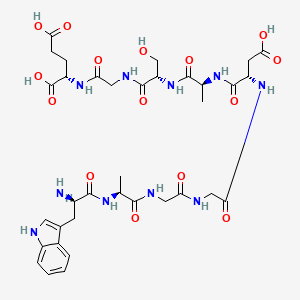

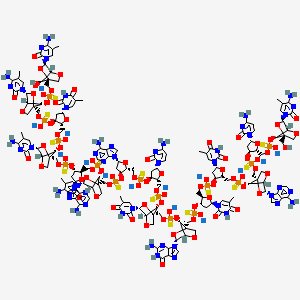
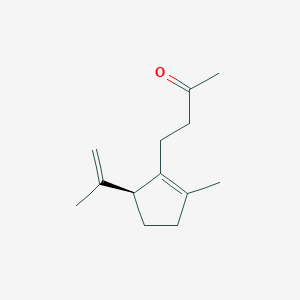
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

